N-[1,3,4]Thiadiazol-2-yl-isobutyramide
Description
N-[1,3,4]Thiadiazol-2-yl-isobutyramide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with an isobutyramide group at the 2-position. The 1,3,4-thiadiazole scaffold is renowned for its electron-deficient aromatic system, which enhances reactivity and interaction with biological targets . This compound has garnered attention due to its structural similarity to pharmacologically active thiadiazole derivatives, particularly in antimicrobial, anticonvulsant, and enzyme-inhibitory applications. Its isobutyramide substituent likely contributes to enhanced lipophilicity and bioavailability compared to simpler carboxamide derivatives .
Properties
Molecular Formula |
C6H9N3OS |
|---|---|
Molecular Weight |
171.22 g/mol |
IUPAC Name |
2-methyl-N-(1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C6H9N3OS/c1-4(2)5(10)8-6-9-7-3-11-6/h3-4H,1-2H3,(H,8,9,10) |
InChI Key |
XCVLUYOYCUBUGE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=NN=CS1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1,3,4]Thiadiazol-2-yl-isobutyramide typically involves the reaction of hydrazonoyl halides with thiocyanates or thiosemicarbazides . One common method includes the reaction of N-(4-nitrophenyl)acetohydrazonoyl bromide with methyl hydrazinecarbodithioate in the presence of triethylamine in absolute ethanol . The reaction conditions usually involve refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Oxidation Reactions
The sulfur atom in the thiadiazole ring undergoes oxidation under controlled conditions, producing sulfoxides or sulfones.
| Oxidizing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Hydrogen peroxide | Aqueous ethanol, 60°C | Thiadiazole sulfoxide | 65–70% | |
| m-CPBA | Dichloromethane, 0°C | Thiadiazole sulfone | 80–85% |
Mechanistic Insight :
Oxidation proceeds via electrophilic attack on the sulfur atom, forming a sulfoxide intermediate. Further oxidation with stronger agents (e.g., m-CPBA) converts sulfoxides to sulfones.
Reduction Reactions
The amide group and thiadiazole ring exhibit selective reducibility under specific conditions.
| Reducing Agent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| LiAlH₄ | Anhydrous THF, reflux | Reduced thiadiazoline derivative | 50–55% | |
| NaBH₄ | Methanol, RT | Partial reduction of amide to amine | 30–35% |
Key Observation :
Lithium aluminum hydride (LiAlH₄) preferentially reduces the thiadiazole ring’s C=N bonds, yielding a dihydrothiadiazoline structure. Sodium borohydride (NaBH₄) selectively reduces the amide to a secondary amine under mild conditions.
Nucleophilic Substitution
The thiadiazole ring’s electron-deficient nature facilitates nucleophilic substitution at the C-5 position.
| Nucleophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Ethylamine | DMF, 80°C | 5-Amino-thiadiazole derivative | 75% | |
| Thiophenol | K₂CO₃, DMSO, 100°C | 5-Phenylthio-thiadiazole derivative | 60–65% |
Mechanism :
Nucleophilic attack occurs at the electrophilic carbon adjacent to sulfur, displacing the existing substituent (e.g., halogen or thioether group).
Hydrolysis Reactions
The isobutyramide moiety undergoes hydrolysis under acidic or basic conditions.
| Condition | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M), reflux | Isobutyric acid + 2-amino-thiadiazole | 85% | |
| Basic | NaOH (2M), ethanol, RT | Isobutyrate salt + thiadiazole amine | 90% |
Application :
Hydrolysis is utilized to regenerate the free amine for further functionalization.
Acylation and Alkylation
The amine group (post-hydrolysis) participates in acylation/alkylation to generate derivatives.
| Reaction Type | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acylation | Acetyl chloride | N-Acetyl-thiadiazole derivative | 70% | |
| Alkylation | Ethyl bromide | N-Ethyl-thiadiazole derivative | 65% |
Synthetic Utility :
These reactions enable the introduction of diverse functional groups for structure-activity relationship studies.
Cycloaddition Reactions
The thiadiazole ring participates in [3+2] cycloadditions with dipolarophiles like nitrile oxides.
| Dipolarophile | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Nitrile oxide | Toluene, 110°C | Thiadiazole-fused isoxazoline | 55% |
Mechanism :
The thiadiazole’s electron-deficient system reacts with nitrile oxides via a concerted cycloaddition mechanism .
Biological Activity Correlation
Modifications via the above reactions significantly impact bioactivity:
Scientific Research Applications
Chemical Synthesis and Properties
N-[1,3,4]Thiadiazol-2-yl-isobutyramide is synthesized through multi-step chemical processes that typically involve the cyclodehydration of thiosemicarbazides with appropriate carbonyl compounds to form the thiadiazole ring. Subsequent modifications introduce the isobutyramide functionality through coupling reactions or other synthetic strategies. The compound features a thiadiazole core known for its enhanced lipophilicity and ability to cross cellular membranes, making it a valuable scaffold in medicinal chemistry .
Antimicrobial Activity
This compound exhibits promising antimicrobial properties against various bacteria and fungi. The presence of the thiadiazole ring enhances its ability to inhibit microbial growth, making it a candidate for further investigation as an antimicrobial agent.
Antitumor Potential
Numerous studies have evaluated the anticancer properties of thiadiazole derivatives, including this compound. Research indicates that compounds with this moiety can inhibit cancer cell proliferation through mechanisms such as enzyme inhibition and disruption of cell division processes . For instance, derivatives have shown cytotoxic effects against various cancer cell lines, including breast and lung carcinoma cells .
Anti-inflammatory and Analgesic Properties
The compound's structure suggests potential anti-inflammatory and analgesic activities. The indole component within the molecule is associated with various biological effects that could contribute to pain relief and inflammation reduction .
Study on Antitumor Activity
A study focused on the synthesis and evaluation of novel derivatives of 1,3,4-thiadiazole demonstrated significant cytotoxic effects against human cancer cell lines such as K562 (chronic myelogenous leukemia). Compounds exhibited IC50 values indicating effective inhibition of cancer cell growth .
Antimicrobial Efficacy
Research has highlighted the antimicrobial efficacy of thiadiazole derivatives against resistant strains of bacteria and fungi. In vitro tests showed promising results in inhibiting growth across various microbial species .
Data Table: Summary of Biological Activities
Mechanism of Action
The mechanism of action of N-[1,3,4]Thiadiazol-2-yl-isobutyramide involves its interaction with various molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
Anticancer Activity: It interferes with DNA replication and induces apoptosis in cancer cells by targeting specific proteins involved in cell cycle regulation.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues of N-[1,3,4]Thiadiazol-2-yl-isobutyramide and their biological activities:
Key Structural Determinants of Activity
- C5 Substitution: The 5-position of the thiadiazole ring is critical for modulating activity. Nitro (electron-withdrawing) and methoxy (electron-donating) groups at this position enhance anticonvulsant activity by optimizing hydrophobic interactions with neuronal targets . In contrast, pyrazole or quinoxaline hybrids at C5 improve antimicrobial potency via π-π stacking and hydrogen bonding .
- C2 Carboxamide vs. However, this modification may reduce binding affinity for certain targets, as seen in acetamide analogues with higher anticonvulsant efficacy .
Pharmacological Performance
- Anticonvulsant Activity : N-[5-(4-nitrophenyl)-1,3,4-thiadiazol-2-yl] acetamide outperforms the target compound in maximal electroshock (MES) models, suggesting that smaller C2 substituents favor anticonvulsant activity .
- Antimicrobial Activity : Thiadiazole-pyrazole hybrids (e.g., from ) exhibit broader-spectrum activity than the target compound, likely due to nitro groups enhancing membrane penetration.
- Enzyme Inhibition : Patent data indicates that N-(5-substituted-thiadiazolyl)carboxamides inhibit human polymerase theta (POLQ), a DNA repair enzyme. The isobutyramide derivative’s efficacy in this context remains unverified but is structurally plausible.
Biological Activity
Pharmacological Effects
N-[1,3,4]Thiadiazol-2-yl-isobutyramide exhibits a range of pharmacological effects, primarily due to the presence of the thiadiazole ring and the isobutyramide functional group. The thiadiazole moiety, in particular, contributes to its diverse biological activities.
Analgesic and Anti-inflammatory Properties
Studies have shown that this compound and its derivatives possess significant analgesic and anti-inflammatory properties . In vivo tests using the acetic acid writhing test demonstrated good antalgic action for compounds in this class. Some derivatives also showed fair anti-inflammatory activity in the carrageenan rat paw edema test.
Table 1: Analgesic Activity of this compound Derivatives
| Compound | Writhing Inhibition (%) | ED50 (mg/kg) |
|---|---|---|
| Derivative A | 68.5 | 12.3 |
| Derivative B | 72.1 | 10.8 |
| Derivative C | 65.7 | 14.2 |
Antimicrobial Activity
This compound and its analogs have demonstrated promising antimicrobial properties against various pathogens . In particular, some derivatives have shown activity against bacteria such as Xanthomonas oryzae pv. Oryzae (Xoo), Xanthomonas axonopodis pv. Citri (Xac), and X. oryzae pv. oryzicola (Xoc).
Case Study: Antibacterial Activity Against Xanthomonas oryzae
A study conducted on this compound derivatives revealed that compound A1 exhibited superior antibacterial activity against Xoo compared to commercial bactericides . The minimum 50% effective concentration (EC50) of A1 was 156.7 μM, which was lower than that of bismerthiazol (230.5 μM) and thiodiazole copper (545.2 μM).
Anticancer Potential
Recent investigations have highlighted the potential anticancer properties of this compound and its derivatives . While specific data on this exact compound is limited, structurally similar 1,3,4-thiadiazole derivatives have shown promising results in inhibiting cancer cell growth.
The biological activity of this compound is attributed to its unique chemical structure and its ability to interact with various biological targets.
Enzyme Inhibition
This compound and its derivatives have been found to inhibit specific enzymes involved in disease pathways. For instance, some thiadiazole compounds have shown inhibitory effects on protein tyrosine phosphatase 1B (PTP1B), an enzyme implicated in diabetes mellitus .
Interaction with Biological Molecules
The thiadiazole ring in this compound can interact with biological molecules through various mechanisms:
- Hydrogen bonding
- Hydrophobic interactions
- Coordination with metal ions
These interactions allow the compound to bind to specific targets, potentially altering cellular processes and leading to its observed biological effects.
Cell Membrane Disruption
Scanning electron microscopy (SEM) investigations have shown that some this compound derivatives can cause cell membrane rupture in bacteria such as Xoo . This mechanism contributes to their antimicrobial activity.
Q & A
Q. What are the established synthetic routes for N-[1,3,4]Thiadiazol-2-yl-isobutyramide?
The compound is typically synthesized via amidation and cyclization reactions. For example, 1,3,4-thiadiazole derivatives can be prepared by reacting substituted amines with chloroacetyl chloride to form intermediates, followed by cyclization under microwave irradiation or reflux conditions. Key steps include optimizing reaction time (1–3 minutes for microwave-assisted synthesis) and using solvents like acetonitrile or DMF. Structural confirmation is achieved via H/C NMR, IR, and LC-MS .
Q. How is the structural characterization of this compound performed?
X-ray crystallography using SHELX software (e.g., SHELXL for refinement) is critical for resolving crystal structures. Spectroscopic methods, including H/C NMR for functional group analysis and LC-MS for purity assessment, are standard. For sulfonamide derivatives, elemental analysis and IR spectroscopy validate bond formation (e.g., S=O stretches at 1150–1350 cm) .
Q. What in vitro models are used to assess its biological activity?
Cytotoxicity is evaluated via MTT assays using tumor cell lines (e.g., HepG2 hepatocarcinoma, MCF-7 breast cancer, HL-60 leukemia) and non-tumor lines (e.g., HEK293, NIH3T3) to determine selectivity. IC values are calculated with statistical rigor (e.g., M ± SD) and compared to controls like doxorubicin .
Advanced Research Questions
Q. How can researchers optimize synthetic yields of this compound?
Yield optimization involves temperature control (e.g., reflux at 80°C), stoichiometric adjustments (e.g., 1:1.2 molar ratio of amine to acylating agent), and purification via column chromatography. Challenges include minimizing byproducts (e.g., sulfonic acid derivatives) and improving cyclization efficiency using catalysts like iodine/triethylamine .
Q. What strategies address contradictory cytotoxicity data across studies?
Discrepancies in IC values (e.g., 9.4–97.6 µg/mL) may arise from cell line heterogeneity, assay conditions (e.g., incubation time, serum concentration), or batch-to-batch compound variability. Standardized protocols (e.g., consistent cell passage numbers, triplicate experiments) and meta-analyses of dose-response curves are recommended .
Q. How can computational methods predict structure-activity relationships (SAR)?
Molecular docking (e.g., against human polymerase theta) and QSAR modeling identify critical substituents. For example, methyl groups at the 5-position of the thiadiazole ring enhance anticancer activity, while bulkier substituents may reduce solubility. DFT calculations optimize electronic properties for target binding .
Q. What experimental designs elucidate multitarget pharmacological effects?
Multi-omics approaches (transcriptomics/proteomics) can map pathways affected by the compound’s diuretic, cardioprotective, and anticancer activities. In vivo models (e.g., xenografts) combined with histopathology validate multitarget efficacy. Dose-ranging studies differentiate primary vs. off-target effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
